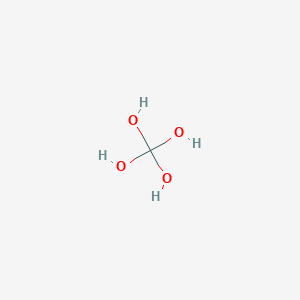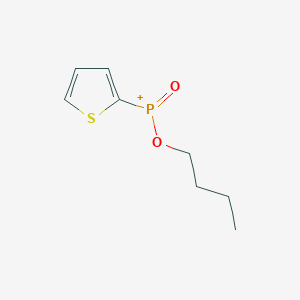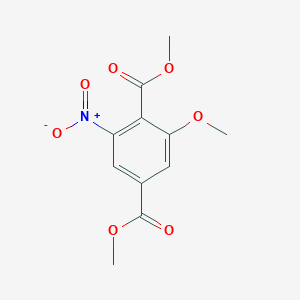
Androst-4-en-3-one, 17beta,17'beta-((dimethylsilylene)dioxy)di-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Androst-4-en-3-one, 17beta,17’beta-((dimethylsilylene)dioxy)di- is a synthetic steroid compound It is structurally related to testosterone and other androgens, which are hormones that play a key role in the development and maintenance of male characteristics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Androst-4-en-3-one, 17beta,17’beta-((dimethylsilylene)dioxy)di- typically involves multiple steps, starting from simpler steroid precursors. One common method involves the protection of hydroxyl groups using dimethylsilylene, followed by oxidation and other functional group transformations to achieve the desired structure. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to handle large volumes of reactants and products.
化学反応の分析
Types of Reactions
Androst-4-en-3-one, 17beta,17’beta-((dimethylsilylene)dioxy)di- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
科学的研究の応用
Androst-4-en-3-one, 17beta,17’beta-((dimethylsilylene)dioxy)di- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid compounds and as a model compound for studying steroid chemistry.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Androst-4-en-3-one, 17beta,17’beta-((dimethylsilylene)dioxy)di- involves its interaction with androgen receptors in the body. Upon binding to these receptors, it can modulate the expression of specific genes involved in the development and maintenance of male characteristics. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in various physiological processes.
類似化合物との比較
Similar Compounds
Testosterone: A natural androgen hormone with similar structural features.
Androst-4-ene-3,17-dione: A precursor in the biosynthesis of testosterone and other androgens.
Methyltestosterone: A synthetic derivative of testosterone with enhanced oral bioavailability.
Uniqueness
Androst-4-en-3-one, 17beta,17’beta-((dimethylsilylene)dioxy)di- is unique due to the presence of the dimethylsilylene group, which provides additional stability and alters its chemical reactivity compared to other similar compounds. This makes it a valuable compound for specific research applications and potential therapeutic uses.
特性
CAS番号 |
5055-43-6 |
|---|---|
分子式 |
C40H60O4Si |
分子量 |
633.0 g/mol |
IUPAC名 |
17-[(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)oxy-dimethylsilyl]oxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C40H60O4Si/c1-37-19-15-27(41)23-25(37)7-9-29-31-11-13-35(39(31,3)21-17-33(29)37)43-45(5,6)44-36-14-12-32-30-10-8-26-24-28(42)16-20-38(26,2)34(30)18-22-40(32,36)4/h23-24,29-36H,7-22H2,1-6H3 |
InChIキー |
FKAPETDRFJWMCD-UHFFFAOYSA-N |
正規SMILES |
CC12CCC3C(C1CCC2O[Si](C)(C)OC4CCC5C4(CCC6C5CCC7=CC(=O)CCC67C)C)CCC8=CC(=O)CCC38C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride](/img/structure/B14750007.png)
![[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)


![4h-Imidazo[4,5,1-ij]quinoline](/img/structure/B14750038.png)



![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)




![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
